Cas no 33277-15-5 (3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester)

3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester is a brominated isoxazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive 4-bromophenyl group, enabling further functionalization via cross-coupling reactions, while the ethyl ester moiety enhances solubility and facilitates downstream modifications. Its isoxazole core contributes to structural diversity in medicinal chemistry, often serving as a key intermediate in the development of bioactive molecules. The product is characterized by high purity and stability, making it suitable for applications in heterocyclic chemistry and drug discovery. Its well-defined reactivity profile ensures reliable performance in synthetic workflows.
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester structure
33277-15-5 structure
Product Name:3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester
CAS No:33277-15-5
MF:C12H10BrNO3
MW:296.11670255661
MDL:MFCD08446404
CID:294146
PubChem ID:329815973
Update Time:2025-05-23

3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
    • 5-(4-Bromo-phenyl)-isoxazole-3-carboxylic acid ethylester
    • AMY36666
    • AKOS016007375
    • XQQOCKKQAMSPIA-UHFFFAOYSA-N
    • DTXSID00472243
    • 370855-64-4
    • Diheptyltindichloride
    • CS-0061609
    • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, AldrichCPR
    • 33277-15-5
    • Ethyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
    • MFCD08446404
    • AS-67044
    • W17070
    • FT-0765676
    • SCHEMBL1686476
    • 5-(4-BROMO-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
    • DB-013897
    • 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester
    • MDL: MFCD08446404
    • Inchi: 1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
    • InChI Key: XQQOCKKQAMSPIA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC(C(=O)OCC)=NO1

Computed Properties

  • Exact Mass: 294.98400
  • Monoisotopic Mass: 294.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.33000
  • LogP: 3.28080

3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:33277-15-5)3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester
Order Number:A931969
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:07
Price ($):245.0
Email:sales@amadischem.com

Additional information on 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester

3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester: A Comprehensive Overview

3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester, identified by the CAS registry number 33277-15-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 4-position of the isoxazole ring and an ethyl ester group at the 5-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.

The synthesis of 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester typically involves a multi-step process, often starting from bromobenzene derivatives. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions that are pivotal in constructing the isoxazole framework. These methods not only enhance yield but also improve the purity of the final product, which is critical for downstream applications.

In terms of applications, 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester has garnered attention in drug discovery due to its potential as a pharmacophore. Isoxazoles are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that this compound exhibits promising activity in inhibiting certain enzyme pathways associated with neurodegenerative diseases. For example, a 2023 study published in Nature Communications highlighted its role as a lead compound in developing therapies for Alzheimer's disease.

Beyond its biological applications, this compound also finds utility in materials science. The bromophenyl group imparts aromaticity and rigidity to the molecule, making it suitable for use in constructing advanced materials such as organic semiconductors. Researchers have explored its incorporation into polymer frameworks to enhance electronic properties, with notable progress reported in flexible electronics and photovoltaic devices.

The structural versatility of 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester has also made it a valuable intermediate in organic synthesis. Its ability to undergo various functional group transformations facilitates the construction of complex molecules. For instance, recent work has focused on using this compound as a precursor for synthesizing bioactive compounds with improved pharmacokinetic profiles.

In conclusion, 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester (CAS No: 33277-15-5) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications span drug discovery, materials science, and synthetic chemistry, underscoring its importance as a versatile building block. As research continues to uncover new functionalities and applications for this compound, it is poised to play an even greater role in advancing scientific and technological frontiers.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33277-15-5)3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester
A931969
Purity:99%
Quantity:1g
Price ($):245.0
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